molecular formula C11H19NO2 B2926561 N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide CAS No. 2413372-38-8

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B2926561
CAS No.: 2413372-38-8
M. Wt: 197.278
InChI Key: FKXYTDICJOVIER-XLQYWTITSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s isomers, if any .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would involve a detailed examination of these reactions, including the reagents and conditions required .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability under various conditions .

Scientific Research Applications

Chemical Reactivity and Synthesis Methods

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide demonstrates interesting chemical reactivity, serving as a precursor or component in various synthetic pathways. For instance, its derivatives have been explored for their potential as NMDA receptor antagonists, highlighting its utility in developing compounds with neurological applications (Shuto et al., 1995). Additionally, the compound's structural complexity allows for the exploration of non-classical ion reactions and provides insights into reaction mechanisms under solvolytic conditions (Majerski et al., 1967).

Biological Activity and Pharmacological Potential

Further research into derivatives of this compound has demonstrated notable biological activities. Studies have shown the compound and its analogues possess larvicidal properties, offering potential in mosquito control and disease prevention strategies (Taylor et al., 1998). Additionally, its utility in synthesizing optically active compounds further emphasizes its role in developing biologically active molecules with potential pharmacological applications (Salaün et al., 1989).

Antiviral Activity

The compound has also been foundational in creating new nucleoside analogues with broad-spectrum antiviral activities. These developments highlight the compound's versatility in contributing to antiviral research, offering pathways to novel treatments against a variety of viral infections (Qiu et al., 1998).

Material Science and Flame Retardancy

In material science, derivatives of this compound have been evaluated as flame retardant agents, demonstrating the compound's potential in enhancing the safety features of textiles and other materials. This application underscores the diverse utility of the compound beyond pharmacological and biological activities (Wu & Yang, 2007).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

This involves studying the compound’s toxicity, potential for causing irritation or sensitization, flammability, and environmental impact .

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13)/t7?,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXYTDICJOVIER-XLQYWTITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2CCC2(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]1NC(=O)C2CC2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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